

Technical Guide: (1,4-Dimethylpiperazin-2-yl)methanol (CAS 14675-44-6)

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Compound of Interest

Compound Name: (1,4-Dimethylpiperazin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-yl)methanol is a heterocyclic organic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[1] The piperazine moiety is a common scaffold in a wide range of biologically active molecules, valued for its ability to impart favorable pharmacokinetic properties.[2] This guide provides a comprehensive overview of the known and predicted properties of (1,4-Dimethylpiperazin-2-yl)methanol, its synthesis, and potential applications in drug discovery and development.

Chemical and Physical Properties

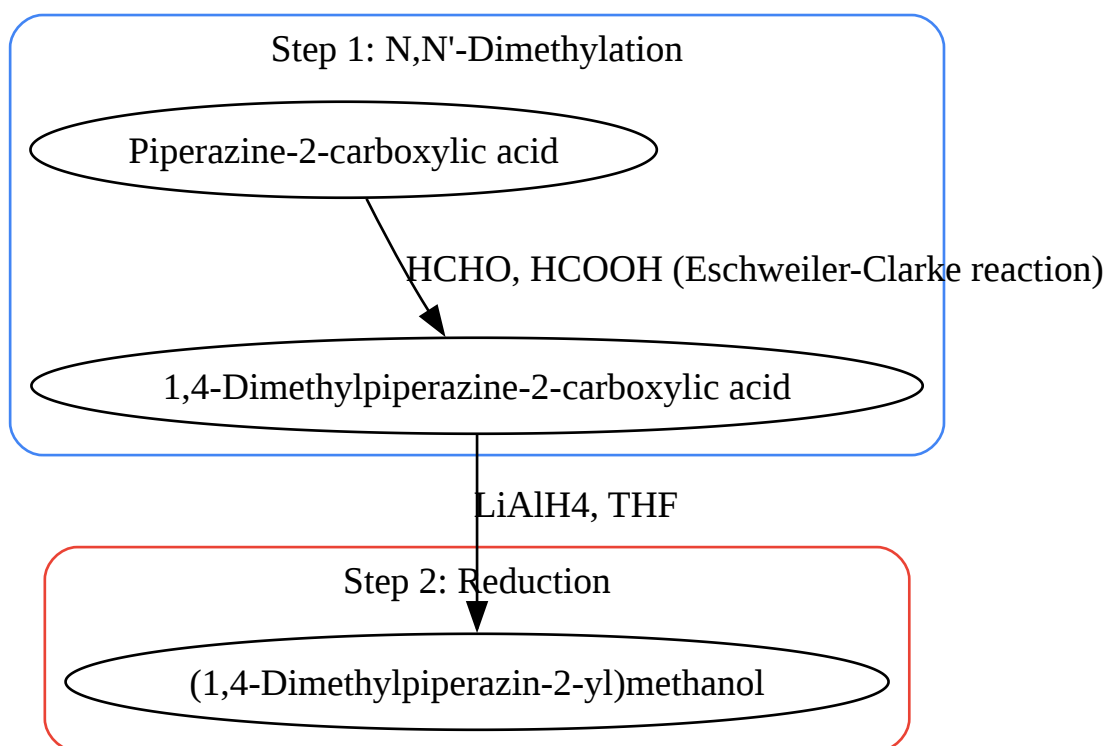
This section summarizes the key chemical and physical properties of (1,4-Dimethylpiperazin-2-yl)methanol.

Property	Value	Reference
CAS Number	14675-44-6	
Molecular Formula	C ₇ H ₁₆ N ₂ O	[3]
Molecular Weight	144.22 g/mol	[3]
Appearance	Yellowish liquid	[4]
Boiling Point	110-112 °C at 13 mmHg	[5]
Purity	≥95%	[4]
SMILES	CN1CCN(C)C(CO)C1	[4]
InChI	InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3	[4]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **(1,4-Dimethylpiperazin-2-yl)methanol** is not readily available in the published literature, a plausible synthetic route can be proposed based on established chemical transformations of piperazine derivatives. A potential two-step synthesis commencing from piperazine-2-carboxylic acid is outlined below.

Proposed Synthetic Pathway



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Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,4-Dimethylpiperazine-2-carboxylic acid

- To a solution of piperazine-2-carboxylic acid (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% aqueous solution, 5.0 eq).
- Heat the reaction mixture to reflux for 24 hours.
- Cool the mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and formaldehyde.
- Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1,4-dimethylpiperazine-2-carboxylic acid.

Step 2: Synthesis of **(1,4-Dimethylpiperazin-2-yl)methanol**

- Suspend lithium aluminum hydride (LiAlH_4 , 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 1,4-dimethylpiperazine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH_4 suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
- Filter the resulting solid and wash with THF.
- Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain **(1,4-dimethylpiperazin-2-yl)methanol**.

Spectroscopic Data (Hypothetical)

No experimental spectroscopic data for **(1,4-Dimethylpiperazin-2-yl)methanol** is currently available in public databases. The following tables present predicted ^1H NMR and ^{13}C NMR chemical shifts, and a plausible mass spectrum fragmentation pattern based on the compound's structure.

^1H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5	dd	1H	-CH ₂ OH
~3.3	dd	1H	-CH ₂ OH
~3.0	m	1H	Piperazine ring CH
~2.8	m	2H	Piperazine ring CH ₂
~2.5	m	2H	Piperazine ring CH ₂
~2.3	s	3H	N-CH ₃
~2.2	s	3H	N-CH ₃
~2.1	m	2H	Piperazine ring CH ₂
~1.8	br s	1H	-OH

¹³C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~65	-CH ₂ OH
~60	Piperazine ring CH
~55	Piperazine ring CH ₂
~53	Piperazine ring CH ₂
~46	N-CH ₃
~45	N-CH ₃
~42	Piperazine ring CH ₂

Mass Spectrometry (Predicted Fragmentation)

m/z	Fragment
144	$[M]^+$
113	$[M - CH_2OH]^+$
99	$[M - CH_2OH - CH_2]^+$
71	$[C_4H_9N]^+$
58	$[C_3H_8N]^+$

Applications in Drug Discovery and Development

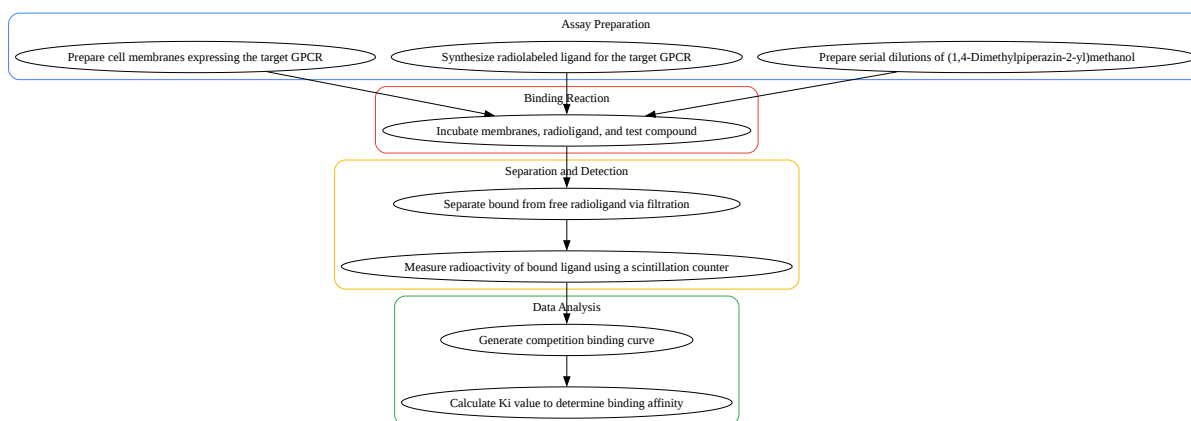
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.^[2] While specific biological data for **(1,4-Dimethylpiperazin-2-yl)methanol** is not yet documented, its structural features suggest potential for development in several areas.

Potential Therapeutic Areas

- **Central Nervous System (CNS) Disorders:** Piperazine derivatives are known to interact with various CNS targets, including serotonin, dopamine, and sigma receptors.^{[6][7]} This suggests that **(1,4-Dimethylpiperazin-2-yl)methanol** could serve as a scaffold for developing novel agents for psychiatric and neurodegenerative diseases.
- **Oncology:** Certain arylpiperazine derivatives have shown promise as anticancer agents by targeting pathways involved in cell proliferation and survival.^[8]
- **Infectious Diseases:** The piperazine ring is a component of some antimicrobial and antiparasitic drugs.

Experimental Workflow: In Vitro Receptor Binding Assay

The following workflow describes a hypothetical experiment to assess the binding affinity of **(1,4-Dimethylpiperazin-2-yl)methanol** to a G-protein coupled receptor (GPCR), a common target for piperazine-containing drugs.



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Safety and Handling

Based on available safety data sheets for similar compounds, **(1,4-Dimethylpiperazin-2-yl)methanol** should be handled with care in a well-ventilated area.^[9] Appropriate personal protective equipment, including gloves and eye protection, should be worn. Avoid contact with skin and eyes and prevent the formation of aerosols.^[9]

Conclusion

(1,4-Dimethylpiperazin-2-yl)methanol is a piperazine derivative with potential as a building block in the synthesis of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a framework for its potential applications in drug discovery. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic methodologies, and explore its biological activity in various therapeutic areas.

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